2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C15H15Cl2NO2S and a molecular weight of 344.26 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-ethyl-6-methylaniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is used in studies to understand the interactions between sulfonamides and biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity . The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide can be compared with other sulfonamides, such as:
- 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
- 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity . The unique combination of the ethyl and methyl groups in this compound contributes to its distinct properties and applications .
Properties
Molecular Formula |
C15H15Cl2NO2S |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-3-11-6-4-5-10(2)15(11)18-21(19,20)14-9-12(16)7-8-13(14)17/h4-9,18H,3H2,1-2H3 |
InChI Key |
FSUGXSGRKBWMGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
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